molecular formula C13H16F3N5 B1324954 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 952183-62-9

1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1324954
CAS No.: 952183-62-9
M. Wt: 299.29 g/mol
InChI Key: VMFACPLZZIHSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged class of nitrogen-containing heterocycles that are isosteres of purine bases, granting them significant potential for interacting with biological targets . The structure features a piperazine ring at the 6-position and a metabolically stable trifluoromethyl group at the 4-position, modifications often employed to fine-tune physicochemical properties and binding affinity . This scaffold is of particular value in the development of protein kinase inhibitors. Recent studies highlight 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and oncogenesis . Rational drug design campaigns utilize this core structure because it effectively targets the kinase hinge region, forming key hydrogen bonds with residues like Glu87 and Cys89 . The piperazinyl substituent is a critical functional group that often projects into the solvent-accessible region of the enzyme, allowing for further synthetic modifications to optimize solubility, potency, and selectivity . Beyond TBK1, this chemotype shows promise for targeting other kinases, making it a versatile template for research in immuno-oncology, inflammatory diseases, and cancer therapeutics . The compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are strongly advised to consult all relevant safety data sheets (SDS) before handling.

Properties

IUPAC Name

1,3-dimethyl-6-piperazin-1-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5/c1-8-11-9(13(14,15)16)7-10(18-12(11)20(2)19-8)21-5-3-17-4-6-21/h7,17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFACPLZZIHSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)N3CCNCC3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139667
Record name 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-62-9
Record name 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Overview

Step Reactants Conditions Outcome
1 5-Aminopyrazole Reflux in acetic acid Formation of pyrazolo[3,4-b]pyridine core
2 Trifluoromethyl-β-diketone Condensation with 5-aminopyrazole Introduction of trifluoromethyl group at C-4
3 Methylation reagents (e.g., methyl iodide) Alkylation at N-1 and N-3 positions Formation of 1,3-dimethyl substitution
4 Piperazine or piperazine derivatives Nucleophilic substitution or amination at C-6 Introduction of piperazino substituent

This approach ensures regioselective functionalization and good yields under relatively mild conditions.

Detailed Preparation Method

Synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Core

  • Starting materials: 5-aminopyrazole and trifluoromethyl-substituted β-diketones.
  • Procedure: The 5-aminopyrazole is refluxed with the trifluoromethyl-β-diketone in acetic acid, promoting cyclization and ring fusion to yield the pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 4-position.
  • Yield: Typically moderate to good, depending on the substituents on the diketone and reaction time.

Introduction of Methyl Groups at N-1 and N-3

  • Method: Alkylation of the pyrazolo[3,4-b]pyridine nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate.
  • Conditions: Usually carried out in polar aprotic solvents like DMF or acetonitrile, with a base such as potassium carbonate to facilitate deprotonation.
  • Outcome: Selective dimethylation at N-1 and N-3 positions, yielding 1,3-dimethyl substitution pattern.

Incorporation of the Piperazino Group at C-6

  • Approach: Nucleophilic aromatic substitution or palladium-catalyzed amination to introduce the piperazine moiety at the 6-position.
  • Typical reagents: Piperazine or substituted piperazines, often under heating with a suitable base.
  • Alternative: Use of halogenated intermediates at C-6 (e.g., 6-chloro derivatives) to facilitate substitution.
  • Result: Formation of the 6-piperazino substituent, completing the target molecule.

Research Findings and Optimization

  • The regioselectivity of the condensation step is critical and is influenced by the nature of the β-diketone and reaction conditions.
  • The methylation step requires careful control to avoid over-alkylation or side reactions.
  • The piperazino substitution is often optimized by varying solvents, temperature, and catalysts to maximize yield and purity.
  • The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is beneficial for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Product Feature Yield Range (%)
1 Cyclization/Condensation 5-Aminopyrazole + trifluoromethyl-β-diketone Reflux in acetic acid Pyrazolo[3,4-b]pyridine core with CF3 at C-4 60-85
2 N-Alkylation Methyl iodide, base (K2CO3) DMF, room temp to reflux 1,3-Dimethyl substitution 70-90
3 Nucleophilic substitution Piperazine, base Heating, polar solvent 6-Piperazino substitution 65-80

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C13H16F3N5
  • Molecular Weight : 299.29 g/mol
  • CAS Number : 952183-62-9
  • SMILES Notation : CC1=NN(C2=C1C(=CC(=N2)N3CCNCC3)C(F)(F)F)C

Anticancer Properties

Research has indicated that compounds similar to 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, studies focusing on pyrazolo[3,4-b]pyridine derivatives have shown that they can inhibit specific kinases involved in cancer cell proliferation.

Case Study : A derivative of this compound was tested for its ability to inhibit MPS1 kinase, leading to a notable reduction in tumor growth in xenograft models. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.16 µM against MPS1 autophosphorylation in cellular assays, indicating its potency as an anticancer agent .

Neurological Applications

The piperazine moiety in the compound is known for its potential neuropharmacological effects. Compounds with similar structures have been investigated for their anxiolytic and antidepressant properties.

Case Study : A related study explored the effects of piperazine derivatives on serotonin receptors. The results suggested that modifications to the piperazine ring could enhance binding affinity and selectivity for serotonin receptor subtypes, which are crucial for developing treatments for anxiety and depression .

The biological activity of 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been characterized through various assays:

Activity TypeAssay MethodResult
AnticancerMPS1 Inhibition AssayIC50 = 0.16 µM
NeuropharmacologicalSerotonin Receptor BindingEnhanced affinity observed

Synthetic Pathways

The synthesis of 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available pyrazole derivatives. Key steps include:

  • Formation of the pyrazolo[3,4-b]pyridine scaffold.
  • Introduction of the piperazine group via nucleophilic substitution.
  • Trifluoromethylation to enhance lipophilicity and biological activity.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity References
Target Compound 1,3-dimethyl; 4-CF₃; 6-piperazino Not Provided Hypothesized kinase inhibition N/A
APcK110 6-(3,5-dimethoxyphenyl); 3-(4-fluorophenyl) Not Provided Kit kinase inhibition
4-Chloro-3-methyl-6-CF₃-1H-pyrazolo[3,4-b]pyridine 4-Cl; 3-methyl; 6-CF₃ 264.55 Not Specified (Building Block)
4-Cyclopropyl-6-CF₃-1H-pyrazolo[3,4-b]pyridin-3-amine 4-cyclopropyl; 6-CF₃; 3-NH₂ 155.16 Not Specified (Potential kinase scaffold)
1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine Multiple piperazinyl and aryl groups Not Provided Angiogenesis inhibition (hypothesized)

Substituent-Driven Activity Trends

  • Trifluoromethyl (CF₃) Position :

    • The target compound’s CF₃ group at position 4 contrasts with analogs like the 4-chloro-3-methyl-6-CF₃ derivative (CF₃ at position 6) . Positional differences likely alter steric and electronic interactions with target proteins, as seen in kinase inhibitors where CF₃ placement affects binding affinity .
    • CF₃ at position 6 (e.g., 4-cyclopropyl-6-CF₃ derivative ) may favor interactions with hydrophobic kinase pockets, while position 4 CF₃ could enhance metabolic stability.
  • Piperazino vs. Other Nitrogen-Containing Groups: The target’s 6-piperazino group distinguishes it from compounds like APcK110 (6-aryl substituent) . Piperazino moieties often improve aqueous solubility and enable hydrogen bonding, as observed in angiogenesis inhibitors with dual piperazinyl-phenylamine groups .
  • Methyl vs. Cyclopropyl/Amino Groups: The 1,3-dimethyl groups in the target compound may reduce metabolic oxidation compared to 3-amino or 4-cyclopropyl substituents . For example, 3-amino derivatives are associated with MELK kinase inhibition , suggesting that methyl groups could shift selectivity toward other targets.

Biological Activity

1,3-Dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16F3N5
  • Molecular Weight : 303.29 g/mol
  • SMILES Notation : CC1=NN(C2=C1C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C

The compound features a pyrazolo[3,4-b]pyridine core with piperazine and trifluoromethyl substituents, which may enhance its biological activity through improved binding affinity and selectivity for biological targets.

Antitumor Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit antitumor properties. A study demonstrated that similar compounds could inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Antibacterial Activity

Compounds within the pyrazolo[3,4-b]pyridine class have shown promising antibacterial properties. For instance, studies have reported that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 50 µM to 100 µM against various bacterial strains, indicating moderate to high efficacy .

Neuropharmacological Effects

The anxiolytic potential of related compounds has been explored in various studies. The presence of piperazine moieties is often associated with increased central nervous system activity. For example, certain analogs have been shown to exhibit anxiolytic effects in animal models, suggesting that modifications in the structure can lead to enhanced therapeutic profiles for anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor cell proliferation
AntibacterialMIC values 50-100 µM
AnxiolyticSignificant anxiolytic effects

Case Study: Antitumor Mechanism

In a recent study involving structurally similar pyrazolo compounds, researchers identified that these agents inhibit the activity of specific protein kinases linked to cancer cell survival. The study utilized various cancer cell lines to assess the cytotoxic effects and found that compounds with trifluoromethyl substitutions displayed enhanced potency compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group may play a crucial role in increasing the lipophilicity and thus bioavailability of the drug .

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?

Methodological Answer: The core pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation of substituted pyrazole amines with β-ketoesters or α,β-unsaturated ketones. For example, trifluoroacetic acid (TFA) in dry toluene under reflux (110–120°C, 6–8 hours) is effective for cyclization . Piperazino substitution at position 6 can be introduced via nucleophilic aromatic substitution (SNAr) using piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthetic purification involves flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) and characterization via 1H^1H/13C^{13}C NMR, IR, and HPLC-MS to confirm regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use 1H^1H NMR to confirm methyl groups (δ 2.5–3.5 ppm for CH₃) and piperazino protons (δ 3.0–3.5 ppm). 19F^{19}F NMR detects the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., expected [M+H]⁺ for C₁₄H₁₈F₃N₅: 345.1422).
  • X-ray Crystallography: Resolves ambiguous regiochemistry, particularly for the pyrazolo[3,4-b]pyridine core .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations. Fluorinated pyrazolo[3,4-b]pyridines often show IC₅₀ values <10 µM, comparable to doxorubicin .
  • Kinase Inhibition: Screen against Aurora-A or CDK8 kinases using fluorescence polarization assays. The 3-amino-pyrazolo[3,4-b]pyridine scaffold exhibits strong binding (Kd < 50 nM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

  • Trifluoromethyl Position: Retain the 4-CF₃ group for enhanced lipophilicity and metabolic stability. Substitution at position 6 (piperazino) improves solubility and target engagement .
  • Functionalization: Introduce oxadiazole or thiophene moieties at position 1 via esterification or Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃) to modulate bioavailability. For example, oxadiazole derivatives show 46–53% cell growth inhibition in NALM-6 leukemia models .
  • Piperazine Modifications: Replace piperazine with morpholine or 4-methylpiperazine to balance solubility and blood-brain barrier permeability .

Q. What computational tools are effective for predicting target binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with Aurora-A kinase (PDB: 4ZNO). The pyrazolo[3,4-b]pyridine core forms hydrogen bonds with hinge-region residues (e.g., Glu211) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the CF₃ group in hydrophobic pockets. RMSD <2 Å indicates stable binding .

Q. How should researchers address contradictory data in biological assays?

Methodological Answer:

  • Dose-Response Validation: Replicate IC₅₀ measurements across 3+ independent experiments to rule out assay variability.
  • Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs, ion channels) to confirm selectivity. Fluorinated pyrazolo[3,4-b]pyridines may inhibit hERG channels (IC₅₀ ~5 µM), requiring structural tweaks .
  • Metabolite Interference: Use LC-MS to identify degradation products (e.g., demethylated metabolites) that may skew results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.